Cas no 2228515-18-0 (3-(but-3-yn-1-yl)-4-nitro-1H-pyrazole)

3-(But-3-yn-1-yl)-4-nitro-1H-pyrazole is a nitro-substituted pyrazole derivative featuring a terminal alkyne functional group. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in click chemistry applications where the alkyne moiety enables efficient cycloaddition reactions. The nitro group enhances electrophilic character, facilitating further functionalization or serving as a precursor for reduced derivatives. Its structural features make it a valuable intermediate for the development of pharmaceuticals, agrochemicals, and advanced materials. The compound’s stability and well-defined reactivity profile contribute to its utility in method development and heterocyclic synthesis.
3-(but-3-yn-1-yl)-4-nitro-1H-pyrazole structure
2228515-18-0 structure
Product Name:3-(but-3-yn-1-yl)-4-nitro-1H-pyrazole
CAS No:2228515-18-0
MF:C7H7N3O2
MW:165.149380922318
CID:5758897
PubChem ID:165715295
Update Time:2025-05-24

3-(but-3-yn-1-yl)-4-nitro-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • EN300-1791618
    • 3-(but-3-yn-1-yl)-4-nitro-1H-pyrazole
    • 2228515-18-0
    • Inchi: 1S/C7H7N3O2/c1-2-3-4-6-7(10(11)12)5-8-9-6/h1,5H,3-4H2,(H,8,9)
    • InChI Key: QFFIIXSORRPVFB-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=NNC=1CCC#C)=O

Computed Properties

  • Exact Mass: 165.053826475g/mol
  • Monoisotopic Mass: 165.053826475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 74.5Ų

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Additional information on 3-(but-3-yn-1-yl)-4-nitro-1H-pyrazole

Comprehensive Overview of 3-(but-3-yn-1-yl)-4-nitro-1H-pyrazole (CAS No. 2228515-18-0): Properties, Applications, and Research Insights

3-(but-3-yn-1-yl)-4-nitro-1H-pyrazole (CAS No. 2228515-18-0) is a specialized organic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in various scientific fields. This nitro-substituted pyrazole derivative combines a but-3-yn-1-yl side chain with a nitro functional group, creating a molecule with intriguing chemical properties. Researchers have shown growing interest in this compound for its potential role in pharmaceutical intermediates, material science applications, and as a building block in organic synthesis.

The molecular structure of 3-(but-3-yn-1-yl)-4-nitro-1H-pyrazole features a pyrazole core, which is a five-membered aromatic ring containing two nitrogen atoms at adjacent positions. The presence of the nitro group at the 4-position and the but-3-yn-1-yl substituent at the 3-position creates interesting electronic effects that influence the compound's reactivity. This particular arrangement makes it valuable for studying click chemistry reactions, especially those involving alkyne functional groups, which are currently a hot topic in synthetic chemistry research.

Recent studies have explored the potential of CAS 2228515-18-0 in drug discovery applications, particularly as a precursor for more complex molecules. The pharmaceutical industry has shown interest in similar nitropyrazole derivatives due to their potential biological activities. While specific pharmacological properties of this exact compound are still under investigation, its structural analogs have demonstrated various interesting activities in preliminary studies, making it a compound worth watching in medicinal chemistry research.

From a synthetic chemistry perspective, 3-(but-3-yn-1-yl)-4-nitro-1H-pyrazole offers several advantages. The alkyne functionality provides a handle for various coupling reactions, particularly those involving copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used in bioconjugation and materials science. The nitro group serves as both an electron-withdrawing group and a potential site for further functionalization, making this compound versatile for multi-step organic synthesis.

In material science applications, compounds like 3-(but-3-yn-1-yl)-4-nitro-1H-pyrazole are being investigated for their potential in creating novel polymeric materials and coordination complexes. The ability to participate in various polymerization reactions while introducing specific functionalities makes such compounds valuable for designing materials with tailored properties. Researchers are particularly interested in how the nitro group might influence the electronic properties of resulting materials.

The stability and storage requirements of CAS 2228515-18-0 are important considerations for researchers working with this compound. Like many nitro-containing compounds, proper handling and storage conditions are essential to maintain its integrity. The compound should typically be stored in a cool, dry environment, protected from light and moisture, which are common recommendations for similar heterocyclic compounds.

Analytical characterization of 3-(but-3-yn-1-yl)-4-nitro-1H-pyrazole typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. These methods help confirm the compound's structure and purity, which are crucial for research applications. The distinctive signals from the alkyne proton and nitro group in NMR spectra provide valuable diagnostic information for researchers working with this material.

As research into functionalized pyrazoles continues to expand, compounds like 3-(but-3-yn-1-yl)-4-nitro-1H-pyrazole are likely to play increasingly important roles in various scientific disciplines. The combination of its alkyne functionality and nitro group in a pyrazole scaffold creates numerous possibilities for further chemical modifications and applications. Current research trends suggest growing interest in such compounds for their potential in bioconjugation, materials design, and as synthetic intermediates for more complex molecules.

For researchers considering working with CAS 2228515-18-0, it's important to consult the latest literature to understand its full potential and any recent developments in its applications. The compound represents an interesting case study in how careful molecular design can create versatile building blocks for various chemical applications. As synthetic methodologies continue to advance, particularly in areas like click chemistry and catalyzed coupling reactions, the utility of such carefully designed molecules is likely to increase significantly.

In conclusion, 3-(but-3-yn-1-yl)-4-nitro-1H-pyrazole (CAS No. 2228515-18-0) stands as an excellent example of how targeted molecular modifications can yield compounds with significant research potential. Its combination of a pyrazole core, alkyne functionality, and nitro group creates a multifunctional molecule that bridges several important areas of contemporary chemical research. As scientists continue to explore its properties and applications, this compound may well emerge as a valuable tool in various chemical and materials science applications.

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